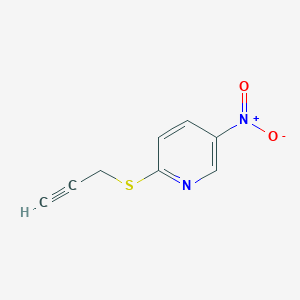![molecular formula C19H16FN3O2S B2502974 N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide CAS No. 1008475-27-1](/img/structure/B2502974.png)
N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of novel compounds with potential biological activities has been a focus of recent research. In one study, a series of novel 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide hybrids were synthesized through a one-pot multi-component reaction. This process involved the reaction of 2-(4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide with dimedone or 5-methyl-2,4-dihydro-3H-pyrazol-3-one at reflux. Additionally, tri-substituted methanes (TRSMs) were created through the reaction of the appropriate aldehyde with 6-aminothiouracil and 4-hydroxycoumarin. The structures of these novel compounds were confirmed using spectral data .
Molecular Structure Analysis
In another study, the molecular structure of a novel compound, ethyl 5-(4-(2-phenylacetamido)phenyl)-1H-pyrazole-3-carboxylate, was characterized. This compound was synthesized through a series of reactions including Claisen condensation, cyclization, reduction, and acylation. The structure was elucidated using X-ray diffraction, mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR). The compound crystallized in the monoclinic system and was found to have moderate acrosin inhibition activity .
Chemical Reactions Analysis
The fluoro-substituted benzo[b]pyran compound was found to undergo various chemical reactions to yield a range of derivatives with potential anti-lung cancer activity. For instance, the condensation of 6-fluorobenzo[b]pyran-4-one with aromatic aldehydes produced 3-arylmethylene-6-fluoro-2,3-dihydrobenzo[b]pyran-4-ones. These compounds could further react with phenylhydrazine and thiourea to give pyrazole and pyrimidine thione derivatives. Moreover, the reaction of compound 4 with chloroacetic acid in an acetic acid-acetic anhydride mixture afforded thiazolopyrimidines, which could be further modified to arylmethylene-thiazolopyrimidine derivatives. These synthesized compounds demonstrated anticancer activity against various human cancer cell lines at low concentrations .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are crucial for understanding their potential as pharmaceutical agents. The novel ethyl 5-(4-(2-phenylacetamido)phenyl)-1H-pyrazole-3-carboxylate was characterized by its crystalline structure, with specific measurements for the unit cell dimensions and space group. The density and molecular weight were also determined, providing insight into the compound's physical characteristics. The spectral data from MS, NMR, and IR analyses further contributed to the understanding of the compound's chemical properties and potential interactions with biological targets .
科学的研究の応用
Synthesis and Chemical Characterization
The chemical synthesis and structural elucidation of compounds closely related to N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide have been explored, highlighting their potential in the development of new pharmaceutical agents. For instance, the synthesis of novel sulfonamide derivatives with various functional groups has demonstrated significant potential in the field of medicinal chemistry, offering insights into the design and optimization of new therapeutic agents with enhanced efficacy and selectivity (Ghorab et al., 2015).
Biological Evaluation and Pharmacological Activities
The pharmacological evaluation of derivatives related to the compound of interest has uncovered a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. For example, compounds exhibiting significant anti-inflammatory activity have been identified, which could contribute to the development of new anti-inflammatory drugs (K. Sunder & Jayapal Maleraju, 2013). Furthermore, derivatives displaying potent anticancer activity against various cancer cell lines have been discovered, underscoring the potential of these compounds in cancer therapy (M. Ghorab et al., 2015).
Antimicrobial and Antifungal Potential
The exploration of antimicrobial and antifungal properties has also been a significant area of research for compounds related to N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide. Studies have demonstrated the effectiveness of these compounds in inhibiting the growth of a variety of bacterial and fungal pathogens, suggesting their potential application in addressing antibiotic resistance and the treatment of infectious diseases (G. Saravanan et al., 2010).
Molecular Docking and Structure-Activity Relationships
Molecular docking studies and analysis of structure-activity relationships (SAR) have provided valuable insights into the interaction mechanisms of these compounds with biological targets, facilitating the design of more potent and selective inhibitors. Such studies have been instrumental in advancing our understanding of the molecular basis of their pharmacological activities and guiding the optimization of therapeutic agents for enhanced biological efficacy (Suman Punia et al., 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c20-14-6-8-15(9-7-14)23-19(16-11-26(25)12-17(16)22-23)21-18(24)10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOAFZHUBDTMNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC=C(C=C3)F)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2502891.png)
![9-{[3-(Morpholin-4-yl)propyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B2502894.png)

methyl}-4-cyano-3-phenylbutanamide](/img/structure/B2502900.png)
![Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate](/img/structure/B2502902.png)
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2502906.png)
![2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2502907.png)
![N-(3,5-dimethylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2502908.png)
![(1S,2S,5R,6S)-2-Amino-2-ethoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2502909.png)
![1-(Cyclopropanesulfonyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2502910.png)
![N-(3-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2502911.png)
![(3,5-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2502912.png)
![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride](/img/no-structure.png)
